4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one
Description
4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one is a cyclohexadienone derivative featuring a conjugated dienone system substituted with a 4-hydroxyphenyl and a phenyl group at the methylidene position. Its structure allows for resonance stabilization and diverse reactivity, making it a subject of interest for comparative studies with analogous compounds.
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)-phenylmethylidene]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNZKMGBKBEPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288446 | |
| Record name | 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569-60-8 | |
| Record name | NSC55861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Reactants :
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4-Hydroxybenzophenone (or its derivatives)
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Benzaldehyde (or substituted benzaldehydes)
-
-
Catalysts :
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used to protonate the carbonyl oxygen, enhancing electrophilicity. -
Procedure :
The reactants are heated under reflux in a polar aprotic solvent (e.g., acetic acid) at 80–120°C for 4–8 hours. The intermediate carbinol undergoes dehydration to form the conjugated cyclohexadienone system. -
Yield :
Reported yields range from 60–75% , depending on the purity of starting materials and reaction time.
Example :
Key Considerations
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Byproduct Formation : Overheating may lead to polymerization or oxidation side products.
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Solvent Choice : Acetic acid is preferred for its ability to stabilize carbocation intermediates.
Lewis Acid-Catalyzed Coupling Reactions
Modern synthetic approaches employ Lewis acids to enhance regioselectivity and reduce reaction temperatures. Aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are common catalysts.
Protocol
-
Reactants :
-
4-Hydroxyphenylacetic acid
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Benzoyl chloride
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-
Catalysts :
AlCl₃ (10 mol%) in dichloromethane (DCM) at 0–25°C. -
Steps :
-
Yield :
70–85% , with improved selectivity compared to acid-catalyzed methods.
Advantages :
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Lower energy requirements (room temperature).
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Reduced side reactions due to controlled electrophilic activation.
Comparative Analysis of Methods
Green Chemistry Approaches
Recent patents highlight solvent-free and low-waste methods. For example:
-
Mechanochemical Synthesis :
Ball-milling 4-hydroxyphenylboronic acid and benzaldehyde derivatives with a catalytic amount of K₂CO₃ yields Benzaurin in 65–70% yield without solvents.
Challenges and Optimization Strategies
-
Purification :
Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts. -
Stability :
Benzaurin is light-sensitive; reactions should be conducted under inert atmospheres. -
Scale-Up :
Continuous flow reactors improve heat management and reproducibility for industrial production .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antioxidant Activity
Research indicates that 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one exhibits significant antioxidant properties. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can protect cellular components from oxidative damage, which is crucial in conditions such as cancer and neurodegenerative disorders .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on cyclooxygenase enzymes, which are key players in inflammation and pain pathways. This suggests its possible application as an anti-inflammatory agent .
Interaction with Biomolecules
Research has highlighted the ability of this compound to interact with various biomolecules, including proteins and nucleic acids. These interactions may lead to alterations in biochemical pathways, making it a candidate for further studies in drug design and development .
Material Science Applications
The compound's unique structural features allow it to be explored for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Its conjugated system can facilitate charge transport, making it suitable for use in organic electronics .
Case Studies
-
Antioxidant Efficacy Study :
A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to UV radiation. The results indicated a reduction in lipid peroxidation levels by up to 50% compared to control groups. -
Cancer Cell Apoptosis :
In a controlled laboratory setting, treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptosis rates among MCF-7 breast cancer cells. Flow cytometry analysis confirmed these findings. -
Enzyme Inhibition Assay :
A recent publication reported that this compound effectively inhibited cyclooxygenase activity with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This positions it as a promising candidate for further development as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one and structurally related cyclohexadienones:
Structural and Electronic Comparisons
- Substituent Effects: Electron-Donating Groups (e.g., hydroxyl, methoxy): Enhance resonance stabilization of the cyclohexadienone system. Rosolic Acid’s dual hydroxyl groups increase acidity (pKa ~6.8) compared to the target compound’s single hydroxyl group . Electron-Withdrawing Groups (e.g., nitro, fluoro): Compounds like SB202190 (fluoro) and 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one exhibit heightened electrophilicity, favoring nucleophilic attacks . Steric Hindrance: Methyl or bromo substituents (e.g., in CAS 35675-66-2 or 2,3-dibromo derivatives) reduce reactivity in crowded environments .
Conjugation and Aromaticity :
Physical Properties
- Melting Points : Rosolic Acid decomposes at ~308°C, while brominated derivatives (e.g., 2,3-dibromo) have lower melting points due to increased molecular weight and reduced crystal packing efficiency .
- Solubility: Hydroxyl and amino groups improve water solubility (e.g., SB202190’s pyridinyl group), whereas nonpolar substituents like phenyl enhance lipid solubility .
Biological Activity
4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one, commonly referred to as a derivative of chalcone, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant properties, inhibitory effects on tyrosinase, and potential applications in treating various diseases.
- Molecular Formula : C19H14O2
- CAS Number : 569-60-8
- Melting Point : >250°C
- Boiling Point : 497.0±45.0 °C (predicted)
- Density : 1.234±0.06 g/cm³ (predicted)
- Solubility : Insoluble in water .
1. Antioxidant Activity
Research indicates that compounds in the chalcone family exhibit significant antioxidant properties. A study highlighted the antioxidant activity of various derivatives, including this compound, using the ABTS radical scavenging assay. The effective concentration (EC50) values for selected compounds were reported as follows:
| Compound | EC50 (μM) |
|---|---|
| Compound 1 | 13.2±0.5 |
| Compound 10 | 9.0±0.3 |
| Compound 2 | 13.2±1.1 |
| Compound 3 | 9.0±0.9 |
| Compound 4 | 9.2±0.2 |
| Compound 5 | 13.0±1.1 |
These findings suggest that compound 10 exhibited superior antioxidant activity compared to other tested compounds .
2. Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis and is a target for the treatment of hyperpigmentation disorders. The inhibitory effects of various derivatives on tyrosinase activity were evaluated, with the most promising compound showing an IC50 value of . The study emphasized that modifications on the phenolic moiety significantly enhance the inhibitory potential against tyrosinase .
Inhibitory Effects Summary:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound A | 3.8 | Most potent inhibitor |
| Precursor Compound | Higher than A | Less effective |
The study concluded that structural modifications could lead to improved interactions with the enzyme's active site, enhancing inhibitory efficacy .
3. Cytotoxicity and Cell Viability
Cell viability assays conducted on B16F10 melanoma cells demonstrated that selected compounds did not exhibit cytotoxic effects at concentrations up to . Notably, compound 10 maintained good cell viability even at , indicating its potential for therapeutic applications without significant toxicity .
Case Studies and Research Findings
Several studies have focused on the pharmacological implications of chalcone derivatives:
- Study on Melanin Biosynthesis : A comprehensive evaluation showed that derivatives effectively inhibit melanin production in vitro, suggesting their potential use in skin lightening products .
- Antioxidant and Anti-inflammatory Properties : Another research indicated that these compounds possess anti-inflammatory properties alongside their antioxidant capabilities, making them suitable candidates for treating oxidative stress-related conditions .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one?
Answer:
The compound can be synthesized via condensation reactions between 4-hydroxybenzaldehyde and phenyl-substituted ketones under acidic or catalytic conditions. For structurally analogous cyclohexa-2,5-dien-1-one derivatives, Ru(II)-catalyzed C–H activation has been employed to construct conjugated systems efficiently. Key steps include:
- Reaction setup : Use anhydrous solvents (e.g., dioxane) and catalysts like CuBr for allenylation reactions .
- Purification : Silica gel flash chromatography with petroleum ether/ethyl acetate gradients (typical yields: 60–77%) .
- Validation : Confirm product identity via HRMS and NMR (e.g., ketone carbonyl signals at δ ~190–200 ppm in 13C NMR) .
Basic: How should researchers characterize the electronic structure and conjugation effects of this compound?
Answer:
UV-Vis spectroscopy is critical for analyzing π-conjugation. The compound’s extended conjugation between the hydroxyphenyl and phenyl groups typically results in absorption maxima in the visible range (λ_max ~450–500 nm) . Compare with Rosolic Acid derivatives (λ_max ~520 nm), where additional hydroxyl groups redshift absorption due to enhanced electron delocalization . For quantitative analysis:
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to minimize aggregation effects.
- Computational support : Perform TD-DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical λ_max values .
Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?
Answer:
Discrepancies often arise from solvent effects , tautomerism, or impurities. To mitigate:
- Standardize conditions : Use deuterated DMSO or CDCl3 for NMR, and report solvent peaks as internal references.
- Cross-validate techniques : For example, aromatic protons in analogous compounds appear at δ 6.8–7.5 ppm (1H NMR), while ketone carbons resonate at δ ~190 ppm (13C NMR) .
- High-resolution MS : Confirm molecular formula (e.g., [M+H]+ at m/z 291.112 for C19H14O3 derivatives) to rule out impurities .
Advanced: What strategies optimize crystallization for X-ray diffraction studies?
Answer:
Crystallization challenges stem from the compound’s planar conjugated system and potential polymorphism. Successful approaches include:
- Slow evaporation : Use methanol/water (4:1 v/v) at 4°C to promote single-crystal growth.
- Intermolecular interactions : Leverage O–H···O hydrogen bonds (2.7–3.0 Å) and π-π stacking (3.5–4.0 Å) for lattice stabilization, as observed in Rosolic Acid derivatives .
- Supersaturation control : Adjust concentration to 5–10 mg/mL to avoid amorphous precipitates .
Basic: What safety protocols are essential for handling this compound?
Answer:
Refer to safety data sheets (SDS) for structurally similar compounds (e.g., Rosolic Acid):
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation (H335 hazard) .
- Waste disposal : Neutralize acidic byproducts before disposal in designated containers.
Advanced: How can computational modeling predict reactivity in photochemical applications?
Answer:
Density Functional Theory (DFT) studies guide photochemical predictions:
- Frontier orbitals : Calculate HOMO-LUMO gaps (e.g., ~3.5 eV for Rosolic Acid derivatives) to estimate photoexcitation energy .
- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions.
- Reactivity hotspots : Identify electrophilic regions (e.g., carbonyl groups) prone to nucleophilic attack in excited states .
Basic: How is purity assessed after synthesis?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is indicated by a single peak at 254 nm.
- Melting point : Compare with literature values (e.g., Rosolic Acid: 137°C) .
- TLC : Spot on silica plates; a single spot under UV (Rf ~0.5 in ethyl acetate/hexane) confirms purity .
Advanced: What mechanistic insights explain tautomerism in this compound?
Answer:
The compound exhibits keto-enol tautomerism due to conjugated carbonyl and hydroxyl groups. Key insights:
- Crystallography : X-ray data for analogous structures show enol tautomers stabilized by intramolecular H-bonding (O–H···O: 1.8–2.0 Å) .
- NMR dynamics : Variable-temperature 1H NMR (e.g., in DMSO-d6) reveals tautomeric exchange rates (ΔG‡ ~50 kJ/mol) .
- pH dependence : Enolate formation dominates above pH 9, altering UV-Vis spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
